molecular formula C9H10ClN B12434287 1-(4-Chlorophenyl)prop-2-EN-1-amine

1-(4-Chlorophenyl)prop-2-EN-1-amine

Cat. No.: B12434287
M. Wt: 167.63 g/mol
InChI Key: BAXCOGNBMXIYCR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C9H10ClN It is a derivative of phenylpropene, where the phenyl group is substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorophenylpropanoic acid, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(4-Chlorophenyl)prop-2-EN-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(4-Chlorophenyl)prop-2-EN-1-amine can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)prop-2-EN-1-amine: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Methoxyphenyl)prop-2-EN-1-amine: Contains a methoxy group instead of chlorine.

    1-(4-Nitrophenyl)prop-2-EN-1-amine: Contains a nitro group instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenyl ring .

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

1-(4-chlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2

InChI Key

BAXCOGNBMXIYCR-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

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